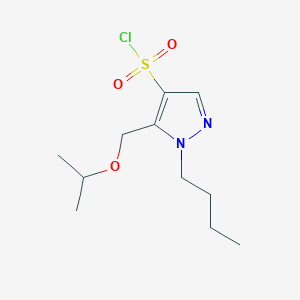![molecular formula C12H14F3NO3S B2997000 4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane CAS No. 866157-31-5](/img/structure/B2997000.png)
4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane” is an organofluorine compound . It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceutical and agrochemical compounds to enhance their chemical and metabolic stability, lipophilicity, and binding selectivity .
Synthesis Analysis
The synthesis of trifluoromethylated compounds is an active area of research in organic chemistry . One common method involves the use of trifluoromethyltrimethylsilane, which was first reported by Ingo Ruppert in 1984 . This reagent has been widely used for the nucleophilic trifluoromethylation of carbonyl compounds . Another method involves the use of sodium trifluoroacetate as a reagent for trifluoromethylations .Molecular Structure Analysis
The molecular formula of “4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane” is C12H14F3NO3S . It contains a trifluoromethyl group (-CF3), which is known to have a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The trifluoromethyl group can be introduced into other molecules through various synthetic methods, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Physical And Chemical Properties Analysis
The trifluoromethyl group has distinctive physical and chemical properties. It is known to enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .Applications De Recherche Scientifique
Chemical Synthesis and Reaction Mechanisms
- Unexpected Reactions of Oxazolidinones : Research by Burger et al. (2002) explored the reactions of 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones, uncovering unexpected products depending on the substituent patterns. This study highlights the complex behavior of oxazolidinones in reactions, potentially relevant for understanding the reactivity of 4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane in similar contexts (Burger et al., 2002).
Fluorescence and Probing
- Fluorescent Molecular Probes : Diwu et al. (1997) synthesized fluorescent solvatochromic dyes from diphenyloxazoles, which could serve as molecular probes due to their strong solvent-dependent fluorescence. Such research underscores the utility of oxazolane derivatives in developing sensitive tools for biological and chemical analysis (Diwu et al., 1997).
Heterocyclic Chemistry
- Synthesis and Antimicrobial Evaluation : A study by Alsaedi et al. (2019) synthesized pyrazolo[1,5-a]pyrimidine ring systems with phenylsulfonyl moiety, demonstrating antimicrobial activity. This work illustrates how modifications to the oxazolane core can lead to biologically active compounds with potential therapeutic applications (Alsaedi et al., 2019).
Catalysis and Organic Transformations
- Oxorhenium(V) Complexes : Research by Schachner et al. (2014) on oxorhenium(V) complexes with phenolate-oxazoline ligands explored their reactivity in O-atom-transfer reactions. This study indicates the role of oxazoline derivatives in catalytic processes, potentially relevant for designing new catalysts or understanding mechanistic pathways in organic synthesis (Schachner et al., 2014).
Mécanisme D'action
The mechanism of action of trifluoromethylated compounds is thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Orientations Futures
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and application of trifluoromethylated compounds, such as “4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane”, are expected to continue to grow in the future .
Propriétés
IUPAC Name |
4,4-dimethyl-3-[2-(trifluoromethyl)phenyl]sulfonyl-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3S/c1-11(2)7-19-8-16(11)20(17,18)10-6-4-3-5-9(10)12(13,14)15/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKYPLDQMZWQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

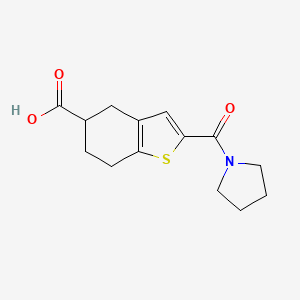
![3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2996919.png)
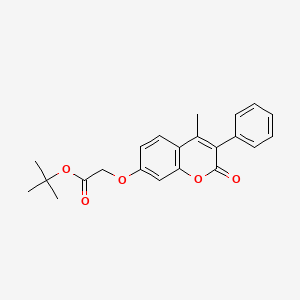

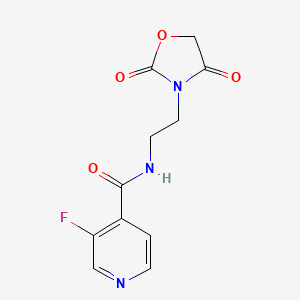
![8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2996923.png)
![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2996924.png)

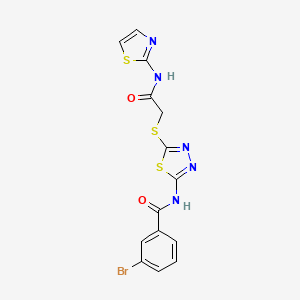
![2-Methoxy-1-azaspiro[4.5]dec-1-ene](/img/structure/B2996932.png)
![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2996937.png)
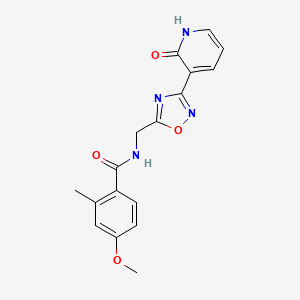
![5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2996940.png)
